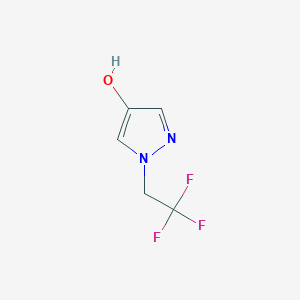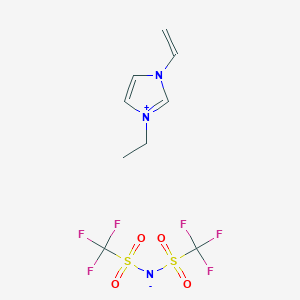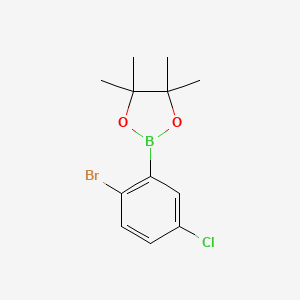amino}acetic acid CAS No. 953062-31-2](/img/structure/B1446419.png)
2-{[2-Formyl-4-(trifluoromethyl)phenyl](methyl)amino}acetic acid
Overview
Description
The compound “2-{2-Formyl-4-(trifluoromethyl)phenylamino}acetic acid” is a complex organic molecule. It has a molecular weight of 261.2 . The IUPAC name for this compound is [2-formyl (methyl)-4- (trifluoromethyl)anilino]acetic acid .
Molecular Structure Analysis
The molecular formula of this compound is C11H10F3NO3 . The InChI code is 1S/C11H10F3NO3/c1-15(5-10(17)18)9-3-2-8(11(12,13)14)4-7(9)6-16/h2-4,6H,5H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere .Scientific Research Applications
Molecular Structure Studies
- Fluorinated Molecules: Research on monofluorinated small molecules like ortho-fluorophenylglycine, which shares some structural similarities with 2-{2-Formyl-4-(trifluoromethyl)phenylamino}acetic acid, contributes to understanding molecular interactions and structural configurations in crystals (Burns & Hagaman, 1993).
Chemical Synthesis and Reaction Mechanisms
- Reaction Pathways: Studies like those on the carbon-oxygen barrier in compounds such as formic acid and methyl acetate shed light on the reaction mechanisms and structural influences in molecules containing carbonyl groups, which are relevant to the understanding of compounds like 2-{2-Formyl-4-(trifluoromethyl)phenylamino}acetic acid (Wiberg & Laidig, 1987).
Electrochemical Applications
- Pseudocapacitance Performance: The study of derivatives of phenylglycine in enhancing electrochemical properties of poly ortho aminophenol films demonstrates applications in supercapacitors, which can be extrapolated to understand the potential electrochemical applications of 2-{2-Formyl-4-(trifluoromethyl)phenylamino}acetic acid (Kowsari et al., 2019).
Crystal and Molecular Structures
- Structural Characterization: Research into the synthesis and structural characterization of triorganotin(IV) complexes provides insight into molecular structures and coordination patterns, relevant for understanding the structural dynamics of similar compounds (Baul et al., 2002).
Synthesis of Novel Compounds
- New Compound Synthesis: The development of methods for synthesizing novel compounds, such as (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids, highlights the potential for creating new derivatives and analogs of 2-{2-Formyl-4-(trifluoromethyl)phenylamino}acetic acid (López et al., 2000).
Antioxidant and Inhibitory Studies
- Biological Screening: Studies on the synthesis, characterization, and biological screening of aryloxyacetic acid analogs provide insights into the antimicrobial and bioactive properties of similar compounds (Dahiya et al., 2008).
DNA Stabilizers and Radiation Studies
- Radiation Damage to DNA: Research into the formation of hydroperoxyl radical and formic acid from DNA stabilizers like TRIS and EDTA upon low energy electron attachment underscores the importance of understanding the chemical behavior of stabilizers and related compounds in the context of DNA radiation damage (Ribar et al., 2018).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-15(5-10(17)18)9-3-2-8(11(12,13)14)4-7(9)6-16/h2-4,6H,5H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOITVYIQFZMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=C(C=C(C=C1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-Formyl-4-(trifluoromethyl)phenyl](methyl)amino}acetic acid | |
CAS RN |
953062-31-2 | |
| Record name | 2-{[2-formyl-4-(trifluoromethyl)phenyl](methyl)amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)




![(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1446347.png)



![tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1446352.png)

![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)

